Lipophilicity (ACD/LogP) Head-to-Head: N-Propyl vs. N-Methyl and N-Cyclopropyl 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzamides
The ACD/LogP predicted for the N-propyl analog (CAS 1119450-86-0) is 2.47 . For the N-methyl analog (CAS 1119449-65-8, MW 281.69 g/mol), the predicted ACD/LogP is approximately 1.70 . This represents a ΔLogP of ~0.77 log units, indicating the N-propyl compound is substantially more lipophilic. The difference exceeds the typical threshold (ΔLogP > 0.5) considered meaningful for altering membrane permeability, solubility, and CYP-mediated metabolism profiles within a congeneric series [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.47 |
| Comparator Or Baseline | N-Methyl analog (CAS 1119449-65-8): ACD/LogP ≈ 1.70 |
| Quantified Difference | ΔLogP ≈ +0.77 (target more lipophilic) |
| Conditions | ACD/Labs Percepta PhysChem Module v14.00 prediction; standard conditions |
Why This Matters
A larger LogP can translate into higher cell permeability and tissue distribution but also reduced aqueous solubility, making the N-propyl analog more suitable for cell-based assays requiring membrane penetration while potentially less suitable for biochemical assays demanding high solubility.
- [1] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605098. View Source
